Cas no 1567681-33-7 (5-Bromo-3,4-difluoro-1H-indazole)

5-Bromo-3,4-difluoro-1H-indazole is a halogenated indazole derivative with potential applications in pharmaceutical and agrochemical research. Its bromo and difluoro substitutions enhance reactivity, making it a valuable intermediate for synthesizing biologically active compounds. The presence of fluorine atoms improves metabolic stability and binding affinity, while the bromo group facilitates further functionalization via cross-coupling reactions. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. High purity and well-defined structural properties ensure reproducibility in research settings. Its stability under standard laboratory conditions further supports its utility in synthetic organic chemistry.
5-Bromo-3,4-difluoro-1H-indazole structure
1567681-33-7 structure
Product name:5-Bromo-3,4-difluoro-1H-indazole
CAS No:1567681-33-7
MF:C7H3BrF2N2
MW:233.012927293777
CID:4820882

5-Bromo-3,4-difluoro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3,4-difluoro-1H-indazole
    • 5-bromo-3,4-difluoro-2H-indazole
    • Inchi: 1S/C7H3BrF2N2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12)
    • InChI Key: ITDOUSAYMOJTKE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(=C(NN=2)F)C=1F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.8

5-Bromo-3,4-difluoro-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A269002947-1g
5-Bromo-3,4-difluoro-1h-indazole
1567681-33-7 95%
1g
618.75 USD 2021-06-01
Chemenu
CM234828-1g
5-Bromo-3,4-difluoro-1H-indazole
1567681-33-7 97%
1g
$*** 2023-03-31
Chemenu
CM234828-1g
5-Bromo-3,4-difluoro-1H-indazole
1567681-33-7 97%
1g
$584 2021-08-04

Additional information on 5-Bromo-3,4-difluoro-1H-indazole

5-Bromo-3,4-difluoro-1H-indazole: A Comprehensive Overview

The compound 5-Bromo-3,4-difluoro-1H-indazole, identified by the CAS number 1567681-33-7, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the indazole family, which is a heterocyclic aromatic system characterized by a fused benzene and pyrazole ring. The presence of bromine and fluorine substituents at specific positions on the indazole ring imparts unique electronic and structural properties to this molecule, making it a valuable compound for research and development.

The synthesis of 5-Bromo-3,4-difluoro-1H-indazole involves a series of carefully designed chemical reactions. Researchers have employed various methodologies, including nucleophilic aromatic substitution and Friedel-Crafts alkylation, to achieve the desired substitution pattern on the indazole ring. The introduction of bromine at the 5-position and fluorine atoms at the 3 and 4 positions requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency of these synthetic processes, reducing environmental impact while maintaining product quality.

One of the most promising applications of 5-Bromo-3,4-difluoro-1H-indazole lies in its potential as a building block for drug discovery. Indazoles are known for their ability to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). The bromine and fluorine substituents in this compound can serve as valuable handles for further functionalization, enabling researchers to explore its pharmacokinetic properties and bioavailability. Recent studies have demonstrated that analogs of this compound exhibit potent inhibitory activity against certain cancer cell lines, suggesting its potential role in oncology drug development.

In addition to its pharmacological applications, 5-Bromo-3,4-difluoro-1H-indazole has shown promise in materials science. The electronic properties of this compound make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have investigated its ability to act as an electron-deficient acceptor material in donor-acceptor blends, which is crucial for achieving high charge carrier mobility in organic semiconductors. Recent breakthroughs in thin-film deposition techniques have further improved the performance of devices incorporating this compound.

The structural integrity and stability of 5-Bromo-3,4-difluoro-1H-indazole are critical factors influencing its practical applications. Studies have shown that the compound exhibits good thermal stability under mild conditions, making it suitable for various industrial processes. However, exposure to harsh conditions or prolonged heating can lead to decomposition or isomerization. To address these challenges, researchers have explored encapsulation techniques and stabilizing additives that can enhance the compound's shelf life without compromising its functional properties.

From an environmental standpoint, understanding the fate and transport of 5-Bromo-3,4-difluoro-1H-indazole in natural systems is essential for assessing its potential ecological impact. Recent research has focused on determining its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that while the compound is resistant to microbial degradation under standard conditions, certain enzymatic systems can facilitate its transformation into less toxic byproducts. These findings are particularly relevant for industries involved in large-scale production or handling of this compound.

In conclusion, 5-Bromo-3,4-difluoro-1H-indazole (CAS No: 1567681-33-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and chemical synthesis. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a key molecule in modern chemistry.

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